physicochemical properties of 3-hydroxy-3-methylcyclobutanecarboxylic acid
physicochemical properties of 3-hydroxy-3-methylcyclobutanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-3-methylcyclobutanecarboxylic Acid
Authored by a Senior Application Scientist
Foreword: In the landscape of modern drug discovery and development, small molecule building blocks with unique three-dimensional structures are of paramount importance. 3-hydroxy-3-methylcyclobutanecarboxylic acid, a functionalized cyclobutane, represents a significant scaffold for introducing rigidity and specific vectoral properties into larger molecules. Its application as a building block for PROTACs (Proteolysis Targeting Chimeras) and other protein degraders highlights its relevance to researchers in medicinal chemistry.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for their validation.
Molecular Identity and Structural Characteristics
3-hydroxy-3-methylcyclobutanecarboxylic acid is a saturated carbocyclic compound featuring a four-membered ring substituted with a hydroxyl, a methyl, and a carboxylic acid group. These functional groups dictate its chemical reactivity and physical properties, particularly its polarity and hydrogen bonding capabilities.
| Property | Value | Source |
| CAS Number | 16286-86-5 | [1][2] |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Canonical SMILES | CC1(C(CC1)C(=O)O)O | |
| InChI Key | Not readily available |
Thermodynamic and Physical Properties
The physical state and thermal behavior of a compound are foundational to its handling, formulation, and storage. While experimental data for 3-hydroxy-3-methylcyclobutanecarboxylic acid is limited in publicly available literature, predicted values provide a useful baseline for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 270.4 ± 33.0 °C | [2] |
| Density | 1.319 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature or 2-8°C | [1][2] |
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point (Tₘ), which is indicative of purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 3-hydroxy-3-methylcyclobutanecarboxylic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a rate of 10°C/min up to a temperature sufficiently above the expected melting point (e.g., 200°C).
-
Use an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.
Acidity and Dissociation (pKa)
The pKa, or acid dissociation constant, is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, and receptor-binding characteristics.[3] The carboxylic acid moiety is the primary acidic center in this molecule.
While a specific experimentally determined pKa value for 3-hydroxy-3-methylcyclobutanecarboxylic acid is not available in the cited literature, the pKa for aliphatic carboxylic acids typically falls in the range of 4.0-5.0.[4] The exact value is influenced by the electron-withdrawing effect of the hydroxyl group and the overall ring strain. Experimental determination is essential for accurate characterization.
Caption: Figure 1. Dissociation equilibrium of a carboxylic acid.
Protocol 2: pKa Determination by Potentiometric Titration
Rationale: This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point).
Methodology:
-
Solution Preparation: Prepare an aqueous solution of 3-hydroxy-3-methylcyclobutanecarboxylic acid of known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the resulting pKa will be an apparent pKa (pKaapp).
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse a calibrated pH electrode and a micro-burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Stir the solution gently.
-
-
Titration Execution: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added.
Spectroscopic Profile
Spectroscopy provides a fingerprint of the molecular structure, confirming identity and providing insights into the chemical environment of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
Expected Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5][6]
-
O-H Stretch (Alcohol): A moderately broad band typically around 3200-3600 cm⁻¹, which may be masked by the broader carboxylic acid O-H stretch.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1690-1760 cm⁻¹.[6] For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[5][7]
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[6]
Protocol 3: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum
Rationale: ATR-IR is a rapid and convenient method for obtaining high-quality spectra of solid or liquid samples with minimal preparation.
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 3-hydroxy-3-methylcyclobutanecarboxylic acid directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum of absorbance or transmittance versus wavenumber can then be analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Signals:
-
-COOH Proton: A broad singlet, typically far downfield (>10 ppm, often around 12 ppm). Its chemical shift is highly dependent on concentration and solvent.[7] This peak will disappear upon shaking the sample with D₂O.
-
-OH Proton: A broad singlet whose chemical shift is variable and also disappears upon D₂O exchange.
-
Cyclobutane Protons (-CH₂- and -CH-): A series of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). Protons alpha to the carbonyl group will be further downfield.[8]
-
Methyl Protons (-CH₃): A singlet in the upfield region (approx. 1.0-1.5 ppm).
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (-COOH): A peak in the highly deshielded region of 165-185 ppm.[5][7]
-
Quaternary Carbon (C-OH): A peak in the 60-80 ppm range.
-
Cyclobutane Carbons (-CH₂- and -CH-): Peaks in the aliphatic region (approx. 20-50 ppm).
-
Methyl Carbon (-CH₃): A peak in the upfield aliphatic region (approx. 15-25 ppm).
Caption: Figure 2. General workflow for NMR spectroscopy.
Conclusion and Future Directions
3-hydroxy-3-methylcyclobutanecarboxylic acid is a valuable building block for medicinal chemistry, offering a rigid scaffold with versatile functional handles. This guide has synthesized the available data and presented standardized protocols for the empirical determination of its key physicochemical properties. For drug development professionals, the precise experimental validation of parameters like pKa and solubility is a critical next step. Such data will be instrumental in designing novel therapeutics, including advanced protein degraders, and in building robust structure-activity relationships (SAR).
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Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-hydroxy-, methyl ester, (S)- (CAS 53562-86-0). Retrieved from [Link]
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ChemBK. (n.d.). Cyclobutanecarboxylic acid, 3-hydroxy-1-phenyl-, methyl ester, cis-. Retrieved from [Link]
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